N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a sulfonyl group, an anilino group, and a methoxyphenyl group. It is primarily used in research settings due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dimethylaniline: This is achieved through the nitration of toluene followed by reduction.
Sulfonylation: The 2,4-dimethylaniline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with 4-methoxyphenylacetic acid: The sulfonylated intermediate is then coupled with 4-methoxyphenylacetic acid under specific reaction conditions, typically involving a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Produces sulfonic acids or sulfoxides.
Reduction: Yields amines or alcohols.
Substitution: Results in the formation of new sulfonamide derivatives.
Scientific Research Applications
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-{4-nitrophenoxy}acetamide
- N-{4-[(2,5-dimethylanilino)sulfonyl]phenyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
Uniqueness
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C23H24N2O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-16-4-13-22(17(2)14-16)25-30(27,28)21-11-7-19(8-12-21)24-23(26)15-18-5-9-20(29-3)10-6-18/h4-14,25H,15H2,1-3H3,(H,24,26) |
InChI Key |
LDTPZSFPPQICJK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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